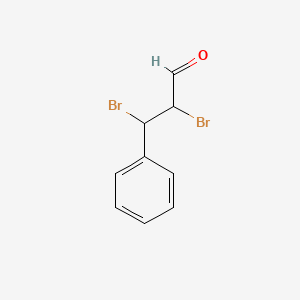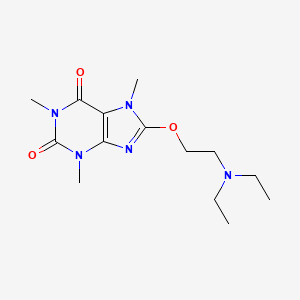
Caffeine, 8-(2-(diethylamino)ethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caffeine, 8-(2-(diethylamino)ethoxy)-: is a synthetic derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages. This compound is characterized by the addition of a diethylaminoethoxy group to the caffeine molecule, which can potentially alter its pharmacological properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of caffeine, 8-(2-(diethylamino)ethoxy)- typically involves the reaction of caffeine with 2-(diethylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure the completion of the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, along with optimized reaction conditions to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Caffeine, 8-(2-(diethylamino)ethoxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the diethylaminoethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Oxidized derivatives of the caffeine molecule.
Reduction: Reduced forms of the compound, potentially altering the diethylaminoethoxy group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, caffeine, 8-(2-(diethylamino)ethoxy)- is used as a model compound to study the effects of structural modifications on the pharmacological properties of caffeine derivatives.
Biology: In biological research, this compound is used to investigate its effects on cellular processes and its potential as a tool to modulate biological pathways.
Medicine: In medicine, caffeine, 8-(2-(diethylamino)ethoxy)- is explored for its potential therapeutic applications, including its effects on the central nervous system and its potential use as a stimulant or cognitive enhancer.
Industry: In the industrial sector, this compound may be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of caffeine, 8-(2-(diethylamino)ethoxy)- involves its interaction with various molecular targets in the body. Like caffeine, it is likely to act as an antagonist of adenosine receptors, leading to increased neuronal activity and stimulation of the central nervous system. The addition of the diethylaminoethoxy group may enhance its ability to cross the blood-brain barrier or alter its binding affinity to adenosine receptors, thereby modifying its pharmacological effects.
Comparison with Similar Compounds
Caffeine: The parent compound, known for its stimulant effects.
Theophylline: Another xanthine derivative with bronchodilator properties.
Theobromine: A related compound found in chocolate, with mild stimulant effects.
Uniqueness: Caffeine, 8-(2-(diethylamino)ethoxy)- is unique due to the presence of the diethylaminoethoxy group, which can potentially alter its pharmacokinetics and pharmacodynamics compared to other caffeine derivatives. This structural modification may result in different biological activities and therapeutic potentials.
Properties
CAS No. |
5426-72-2 |
|---|---|
Molecular Formula |
C14H23N5O3 |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
8-[2-(diethylamino)ethoxy]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H23N5O3/c1-6-19(7-2)8-9-22-13-15-11-10(16(13)3)12(20)18(5)14(21)17(11)4/h6-9H2,1-5H3 |
InChI Key |
CJFBPYHVVXKJQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


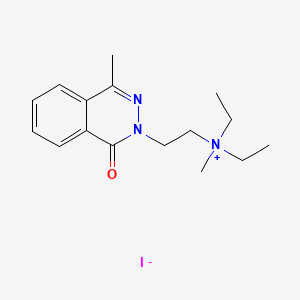

![1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]-](/img/structure/B13770656.png)
![4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13770677.png)
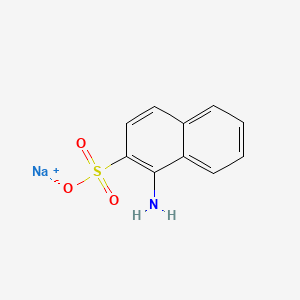
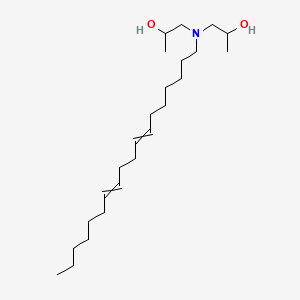

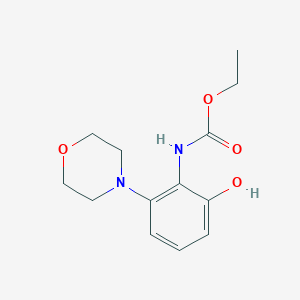
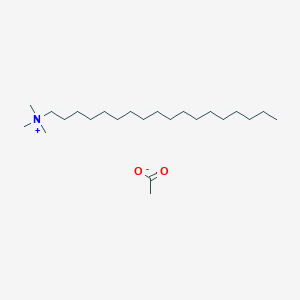
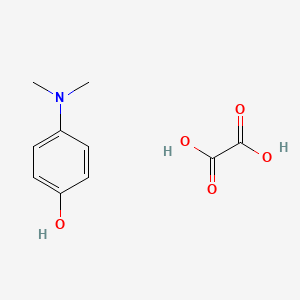

![calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate](/img/structure/B13770714.png)
